Cas no 868680-21-1 (6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-4-sulfonyl)benzoate)

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-4-sulfonyl)benzoate 化学的及び物理的性質
名前と識別子
-
- 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-4-sulfonyl)benzoate
- Benzoic acid, 4-(4-morpholinylsulfonyl)-, 1,2-dihydro-6-methyl-3-nitro-2-oxo-4-pyridinyl ester
- SR-01000016176
- 868680-21-1
- HMS2620N07
- SMR000320463
- AKOS024612353
- (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-morpholin-4-ylsulfonylbenzoate
- SR-01000016176-1
- 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholinosulfonyl)benzoate
- F1826-0121
- AB00676266-01
- MLS000419652
- CHEMBL1445041
-
- インチ: 1S/C17H17N3O8S/c1-11-10-14(15(20(23)24)16(21)18-11)28-17(22)12-2-4-13(5-3-12)29(25,26)19-6-8-27-9-7-19/h2-5,10H,6-9H2,1H3,(H,18,21)
- InChIKey: WMALVBWGMRKQBU-UHFFFAOYSA-N
- ほほえんだ: C(OC1C=C(C)NC(=O)C=1[N+]([O-])=O)(=O)C1=CC=C(S(N2CCOCC2)(=O)=O)C=C1
計算された属性
- せいみつぶんしりょう: 423.07363568g/mol
- どういたいしつりょう: 423.07363568g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 854
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 156Ų
じっけんとくせい
- 密度みつど: 1.57±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 6.82±0.10(Predicted)
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-4-sulfonyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1826-0121-1mg |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-4-sulfonyl)benzoate |
868680-21-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1826-0121-20μmol |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-4-sulfonyl)benzoate |
868680-21-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1826-0121-25mg |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-4-sulfonyl)benzoate |
868680-21-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1826-0121-2μmol |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-4-sulfonyl)benzoate |
868680-21-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1826-0121-4mg |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-4-sulfonyl)benzoate |
868680-21-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1826-0121-50mg |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-4-sulfonyl)benzoate |
868680-21-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1826-0121-100mg |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-4-sulfonyl)benzoate |
868680-21-1 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1826-0121-30mg |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-4-sulfonyl)benzoate |
868680-21-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1826-0121-20mg |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-4-sulfonyl)benzoate |
868680-21-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1826-0121-15mg |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-4-sulfonyl)benzoate |
868680-21-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-4-sulfonyl)benzoate 関連文献
-
1. Book reviews
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-4-sulfonyl)benzoateに関する追加情報
Introduction to 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-4-sulfonyl)benzoate and Its Significance in Modern Chemical Biology
The compound with the CAS number 868680-21-1, specifically named as 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-4-sulfonyl)benzoate, represents a fascinating intersection of medicinal chemistry and bioorganic synthesis. This heterocyclic derivative has garnered attention in recent years due to its unique structural features and potential applications in pharmaceutical research. The molecular framework, characterized by a dihydropyridine core conjugated with a nitro-substituted benzene ring and a morpholine sulfonyl moiety, offers a rich scaffold for further functionalization and biological evaluation.
Recent advancements in chemical biology have highlighted the importance of such multifunctional compounds in the development of novel therapeutic agents. The dihydropyridine moiety, known for its role in calcium channel modulation, provides a foundation that can be modified to target various biological pathways. In particular, the presence of the nitro group and the morpholine-4-sulfonyl substituent introduces opportunities for selective interactions with biological targets, enhancing both potency and selectivity. This compound exemplifies the growing trend toward designing molecules with multiple pharmacophoric regions, enabling simultaneous modulation of different biochemical processes.
In the context of drug discovery, the synthesis of 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-4-sulfonyl)benzoate has been optimized to achieve high yields and purity, making it a valuable intermediate for further derivatization. The synthetic route involves multi-step organic transformations, including condensation reactions, nitration, sulfonylation, and cyclization, each carefully designed to introduce the desired functional groups while maintaining structural integrity. Such synthetic methodologies are crucial for producing complex molecules that can be further screened for biological activity.
One of the most compelling aspects of this compound is its potential as a lead molecule for therapeutic intervention. The nitro group, when properly positioned within a molecular scaffold, can serve as a probe for understanding redox-sensitive signaling pathways. Additionally, the morpholine sulfonyl moiety is known to enhance binding affinity and metabolic stability, making it an attractive feature for drug design. These attributes have prompted researchers to explore its utility in developing treatments for neurological disorders, cardiovascular diseases, and inflammatory conditions.
Recent studies have demonstrated that derivatives of dihydropyridines exhibit significant promise in modulating enzyme activity and receptor binding. For instance, modifications to the dihydropyridine core have led to compounds with enhanced affinity for calcium channels, which are critical in regulating muscle contraction and neurotransmitter release. Similarly, the introduction of electron-withdrawing groups like the nitro group can fine-tune electronic properties, influencing interactions with biological targets. These findings underscore the importance of structural diversity in medicinal chemistry and highlight how compounds like 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-4-sulfonyl)benzoate can serve as starting points for discovering novel therapeutics.
The role of computational chemistry in analyzing such molecules cannot be overstated. Advanced computational methods allow researchers to predict binding affinities, optimize molecular structures, and identify potential lead compounds before experimental synthesis. These techniques have been instrumental in guiding synthetic strategies and evaluating the biological relevance of 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-sulfonyl)benzoate and its derivatives. By leveraging computational power alongside traditional wet chemistry approaches, scientists can accelerate the drug discovery process significantly.
Furthermore, the integration of high-throughput screening (HTS) technologies has enabled rapid evaluation of large libraries of compounds for biological activity. This approach has been particularly effective in identifying hits from complex mixtures or combinatorial libraries. As such, 6-methyl-3-nitro-2 oxo -1 ,2 -dih ydrop y ridin -4 -yl 4 -( morph ol ine -4 -s ul fon y l )benzoate represents an excellent candidate for HTS campaigns aimed at discovering new therapeutic agents. Its unique structural features make it likely to interact with diverse biological targets, providing numerous opportunities for therapeutic intervention.
The future prospects for this compound are promising, with ongoing research focusing on expanding its chemical space through structural analogs and functional derivatives. By systematically modifying key functional groups such as the nitro group, morpholine sulfonyl, or even introducing additional heterocyclic moieties, researchers aim to enhance its pharmacological profile further. Such efforts are essential for developing molecules that not only exhibit high efficacy but also possess favorable pharmacokinetic properties.
In conclusion,6-methyl -3 -nit ro -2 -ox o -1 ,2 -dih ydro py ridin -4 -yl 4 -( morph ol ine -4 -s ul fon y l )benzoate (CAS no 86868021 ) stands as a testament to the ingenuity of modern medicinal chemistry. Its unique structural features offer a rich foundation for exploring new therapeutic avenues across multiple disease areas. As research continues to uncover its potential applications, this compound is poised to play an increasingly important role in shaping future treatments . p >
868680-21-1 (6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-4-sulfonyl)benzoate) 関連製品
- 2138511-42-7(2-(3-bromopyridin-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol)
- 954053-43-1(3,4-dimethoxy-N-{2-4-(pyrrolidin-1-yl)phenylethyl}benzene-1-sulfonamide)
- 1497456-50-4(1-(oxan-2-yl)methyl-1H-pyrazole-4-carboxylic acid)
- 956004-50-5(4-Butyryl benzonitrie)
- 1827328-91-5(Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine)
- 918430-49-6(3,5-Dichloro-N-[[1-[(2,2-dimethyloxan-4-yl)methyl]-4-fluoropiperidin-4-yl]methyl]benzamide)
- 2580128-61-4((4S)-3-(benzyloxy)carbonyl-2-(2,6-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid)
- 557073-58-2(4-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)pyridine)
- 1805597-98-1(4-Bromo-3-methyl-2-(trifluoromethoxy)aniline)
- 1638533-33-1(1-(6-(Methylthio)benzo[d]oxazol-2-yl)ethanone)